3-cyclopropyl-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-cyclopropyl-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation using palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-cyclopropyl-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives, such as 3-cyclopropyl-1,6-dimethyl-4-(methyl)-1H-pyrazolo[3,4-b]pyridine.
1,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: is another related compound, differing only by the absence of the cyclopropyl group.
Uniqueness
The presence of the cyclopropyl and trifluoromethyl groups in This compound imparts unique steric and electronic properties, making it distinct from other similar compounds. These features can influence its reactivity and interactions with biological targets, potentially leading to unique applications in various fields.
Properties
Molecular Formula |
C12H12F3N3 |
---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
3-cyclopropyl-1,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C12H12F3N3/c1-6-5-8(12(13,14)15)9-10(7-3-4-7)17-18(2)11(9)16-6/h5,7H,3-4H2,1-2H3 |
InChI Key |
DDGJPRJWGDTIJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C3CC3)C(F)(F)F |
Origin of Product |
United States |
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